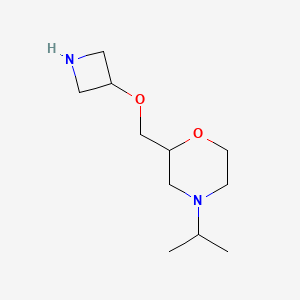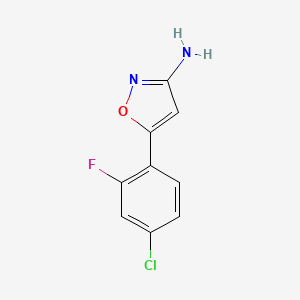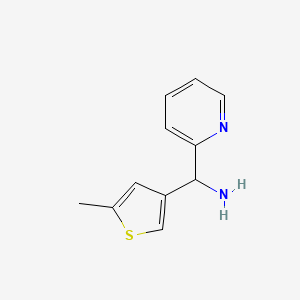
(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine is an organic compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring attached to a methanamine group at the 2-position . It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of (5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with pyridin-2-ylmethanamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis and procurement to meet the demands of research and development .
Chemical Reactions Analysis
(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene or pyridine rings are replaced with other groups.
Common reagents and conditions used in these reactions include metal-free oxidizing agents, catalytic amounts of TEMPO, and specific solvents and temperatures to achieve the desired products .
Scientific Research Applications
(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine has several scientific research applications, including:
Biology: The compound may be used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: Research into potential medicinal applications, such as drug development and pharmacological studies, may involve this compound.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. As an aralkylamine, it may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine can be compared with similar compounds such as:
(5-Methylthiophen-2-yl)(pyridin-3-yl)methanamine: Similar structure but with different substitution positions on the rings.
(5-Methylpyridin-2-yl)methanamine: Lacks the thiophene ring, making it structurally simpler.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Contains a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiophene and pyridine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(5-methylthiophen-3-yl)-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-6-9(7-14-8)11(12)10-4-2-3-5-13-10/h2-7,11H,12H2,1H3 |
InChI Key |
QIENKIYLPZKICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
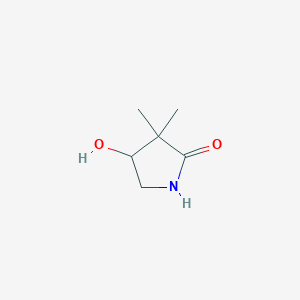
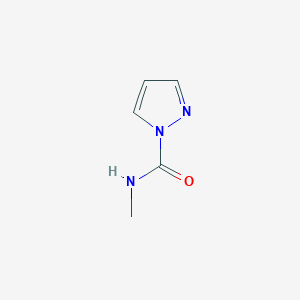
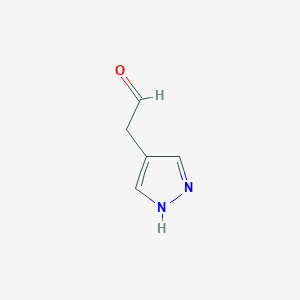
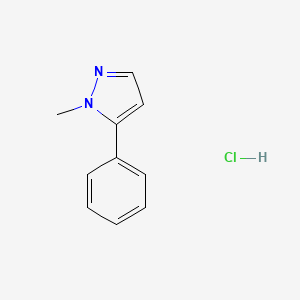

amine hydrochloride](/img/structure/B15309705.png)

